BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-
Ethynylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Ethynylbenzenesulfonamide

Cat. No.: B595045

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-Ethynylbenzenesulfonamide, a molecule of interest in medicinal chemistry and
materials science. Due to the limited availability of published experimental spectra for this
specific compound, this document focuses on predicted spectroscopic values derived from
known data of analogous structures and characteristic group frequencies. The information
herein serves as a valuable reference for the identification and characterization of 4-
Ethynylbenzenesulfonamide.

Chemical Structure and Properties

4-Ethynylbenzenesulfonamide possesses a molecular formula of CsH7NO2S and a molecular
weight of approximately 181.21 g/mol .[1] The structure features a benzene ring substituted
with a sulfonamide group and an ethynyl group at the para position. This unique combination of
functional groups makes it a valuable building block in the synthesis of various bioactive
compounds and functional materials. The calculated exact mass of the molecule is
181.01974964 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 13C NMR chemical shifts for 4-Ethynylbenzenesulfonamide
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are presented below. These predictions are based on the analysis of structurally related
compounds and established substituent effects.

Predicted *H NMR Data

The expected *H NMR spectrum of 4-Ethynylbenzenesulfonamide would exhibit signals
corresponding to the aromatic protons, the sulfonamide protons, and the acetylenic proton.

Predicted Chemical

Proton _ Multiplicity Integration
Shift (8, ppm)
Aromatic (H-2, H-6) 7.8-8.0 Doublet 2H
Aromatic (H-3, H-5) 75-7.7 Doublet 2H
Sulfonamide (- )
7.3-75 Singlet (broad) 2H
SO2NH:2)
Acetylenic (-C=CH) 3.2-34 Singlet 1H

Note: The chemical shift of the sulfonamide protons can be highly variable and is dependent on
solvent and concentration.

Predicted **C NMR Data

The predicted 3C NMR spectrum would show distinct signals for the aromatic and acetylenic

carbons.

Carbon Predicted Chemical Shift (8, ppm)
Aromatic (C-4, C-SO2NH3) 140 - 145

Aromatic (C-1, C-C=CH) 130 - 135

Aromatic (C-2, C-6) 125-130

Aromatic (C-3, C-5) 120 - 125

Acetylenic (-C=CH) 80 -85

Acetylenic (-C=CH) 75 - 80
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following

table summarizes the expected characteristic IR absorption bands for 4-

Ethynylbenzenesulfonamide.

. — Expected )
Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)
. 3400 - 3300 and 3300 _
Sulfonamide (-NH2) N-H Stretch Medium (two bands)
- 3200
Acetylenic C-H C-H Stretch 3300 - 3250 Sharp, Medium
Aromatic C-H C-H Stretch 3100 - 3000 Medium
Acetylenic C=C C=C Stretch 2150 - 2100 Weak to Medium
_ Medium (multiple
Aromatic C=C C=C Stretch 1600 - 1450
bands)
Sulfonamide S=0 Asymmetric Stretch 1350 - 1310 Strong
Sulfonamide S=0 Symmetric Stretch 1170 - 1140 Strong
Sulfonamide S-N S-N Stretch 950 - 900 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. For 4-Ethynylbenzenesulfonamide, the primary information available is its exact

mass.
Parameter Value
Molecular Formula CsH7NO2S

Exact Mass

181.01974964 Da[1]

Molecular Weight

181.21 g/mol [1]
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In a typical electron ionization (EI) mass spectrum, one would expect to see a molecular ion

peak [M]* at m/z 181. Common fragmentation patterns for benzenesulfonamides include the
loss of SOz (64 Da) and the cleavage of the S-N bond.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethynylbenzenesulfonamide in
a suitable deuterated solvent (e.g., DMSO-des, CDCI3) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be
necessary due to the lower natural abundance and sensitivity of the 13C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and
pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm™1).
Acquire a background spectrum of the empty sample holder or clean ATR crystal before
measuring the sample.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron lonization (EI).

o Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is
typically infused directly or via liquid chromatography. For El, the sample is introduced via a
direct insertion probe or gas chromatography. Acquire the mass spectrum over a relevant
m/z range.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain
structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like 4-Ethynylbenzenesulfonamide.
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-

Ethynylbenzenesulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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